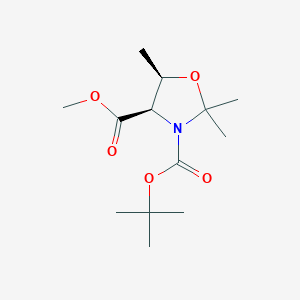

(4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate

Description

(4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate is a chiral oxazolidine derivative with the molecular formula C16H27NO5 and CAS number 1393440-06-6 . This compound is characterized by its stereospecific (4R,5R) configuration, a tert-butyl ester at position 3, and a methyl ester at position 3. It serves as a critical intermediate in enantioselective synthesis, particularly for constructing complex bioactive molecules such as thiazoline-based peroxisome proliferator-activated receptor δ (PPARδ) agonists . Its commercial availability (95% purity) in small quantities (e.g., 250 mg) highlights its specialized use in pharmaceutical research .

Properties

IUPAC Name |

3-O-tert-butyl 4-O-methyl (4R,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSJJRXFHYGDSO-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653864 | |

| Record name | 3-tert-Butyl 4-methyl (4R,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393440-06-6 | |

| Record name | 3-tert-Butyl 4-methyl (4R,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Oxazolidine Core

- Reaction : N-(tert-butoxycarbonyl)-L-threonine methyl ester is treated with 2-methoxypropene in the presence of camphorsulfonic acid (CSA) catalyst in dichloromethane at 0 °C to room temperature.

- Outcome : Formation of the oxazolidine ring with 2,2,5-trimethyl substitution pattern.

- Yield : Approximately 66% isolated yield of tert-butyl (4S,5R)-4-formyl-2,2,5-trimethyloxazolidine-3-carboxylate as a colorless oil.

- Notes : The reaction is monitored by TLC and requires careful control of temperature and pH during work-up to preserve stereochemistry.

Formation of (4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate

- Oxidation and Esterification : The aldehyde intermediate is converted to the corresponding methyl ester by reaction with methanol and acid chloride (AcCl), followed by Boc protection and further cyclization steps.

- Key Reagents : Methanol, acetyl chloride, Boc anhydride, and base (NaHCO3).

- Purification : Flash chromatography on silica gel using hexane/ethyl acetate mixtures.

- Yield : High yields reported (~90% for intermediate steps).

Functional Group Transformations

Reduction to Hydroxymethyl Derivative

- The methyl ester intermediate is reduced using lithium borohydride (LiBH4) in THF/methanol at 0 °C to room temperature.

- This step converts the ester group to a primary alcohol, yielding tert-butyl (4R,5R)-4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate.

- Reaction time: 2 hours, monitored by TLC.

- Work-up includes quenching with saturated sodium bicarbonate and extraction with ethyl acetate.

Bromination of Hydroxymethyl Group

- The hydroxymethyl derivative is converted to the bromomethyl compound by reaction with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane at 0 °C to room temperature.

- The product is isolated by medium-pressure liquid chromatography (MPLC) using hexane/ethyl acetate (20:1).

- Yield: Moderate (~41%), product obtained as a mixture of conformers.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-(tert-butoxycarbonyl)-L-threonine methyl ester to oxazolidine aldehyde | 2-methoxypropene, CSA, CH2Cl2, 0 °C to RT, 20h | 66 | Controlled pH, TLC monitored |

| 2 | Aldehyde to methyl ester & Boc protection | MeOH, AcCl, Boc2O, NaHCO3, CH2Cl2 | ~90 | Flash chromatography purification |

| 3 | Methyl ester to hydroxymethyl derivative | LiBH4, THF/MeOH (4:1), 0 °C to RT, 2h | High | Quenching with sat. NaHCO3 |

| 4 | Hydroxymethyl to bromomethyl derivative | CBr4, PPh3, CH2Cl2, 0 °C to RT, 4h | 41 | MPLC purification, conformer mixture |

Additional Notes on Stereochemistry and Purity

- The synthesis maintains (4R,5R) stereochemistry throughout, confirmed by NMR and chiral chromatographic methods.

- The oxazolidine ring formation is stereoselective due to the chiral starting material (L-threonine derivative).

- Purification steps such as MPLC and flash chromatography are critical to isolate pure compounds and remove conformer mixtures.

- Characterization data include 1H NMR, 13C NMR, HRMS, and FTIR , confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

(4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It may be used in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include the inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of oxazolidine derivatives significantly influences their reactivity and biological activity. Key stereoisomers include:

- (4S,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate (CAS: 108149-61-7 ): This diastereomer differs in the configuration at the 4-position (4S vs. 4R). It is used in analogous synthetic pathways but exhibits distinct reactivity in reductions (e.g., LiBH4-mediated transformations) due to steric and electronic effects .

- (4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate (CAS: 1013028-26-6 ): A configurational isomer with reversed stereochemistry at the 5-position. It is less commonly utilized in medicinal chemistry due to lower enantiomeric excess in synthesis .

Structural Analogues with Modified Substituents

- tert-Butyl (4R,5R)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate (CAS: 1013028-27-7 ): Generated via LiBH4 reduction of the target compound’s methyl ester group. The hydroxymethyl derivative is pivotal for introducing nucleophilic handles in downstream reactions .

- (4S,5R)-3-tert-Butyl 5-ethyl 4-(4-(benzyloxy)phenyl)-2,2-dimethyloxazolidine-3,5-dicarboxylate (CAS: 40681-04-7 ): Features an ethyl ester and a benzyloxy-phenyl moiety, enhancing lipophilicity for membrane permeability in drug candidates .

Comparative Physicochemical Properties

Commercial and Research Relevance

- Pharmaceutical Intermediates: The target compound’s role in synthesizing ethyl 2-(4-(((2S,3R)-2-amino-3-hydroxybutyl)thio)-3-methylphenoxy)acetate (a PPARδ agonist precursor) underscores its superiority over simpler oxazolidines lacking stereochemical control .

- Cost and Availability : Priced at ~$8,000/g (TCI Chemicals), the (4R,5R) isomer is more expensive than its (4S,5R) counterpart ($4,016/5g from Shanghai Yuanye Bio) due to higher demand in drug discovery .

Biological Activity

(4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate is a chiral oxazolidine derivative notable for its unique structure and potential biological applications. This compound has garnered interest due to its interaction with various molecular targets, which may lead to significant therapeutic implications.

Chemical Structure and Properties

The compound features a tert-butyl group and two carboxylate groups, contributing to its stability and reactivity. Its molecular formula is with a molecular weight of approximately 273.33 g/mol .

The biological activity of (4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate involves its role as a ligand that interacts with enzymes and receptors. This interaction can modulate enzymatic activity, leading to alterations in cellular processes. Specifically, it may inhibit or activate certain enzymatic reactions that are crucial for various biological pathways .

Antimicrobial Properties

Research indicates that oxazolidine derivatives exhibit significant antibacterial activity. For instance, compounds similar to (4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate have been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating efficacy against drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Enterococcus faecalis | Inhibition observed | |

| Drug-resistant strains (MRSA) | Significant activity |

Enzyme Interaction Studies

The compound's interaction with specific enzymes has been studied to understand its potential therapeutic applications. It has been shown to inhibit bacterial protein synthesis by preventing the binding of aminoacyl-tRNA to the ribosome's A site. This unique mechanism suggests low cross-resistance with existing antibiotics .

Case Studies

- Antibiotic Development : In a study evaluating novel oxazolidinone antibiotics, derivatives were synthesized and tested for their antibacterial activities. The results indicated that some compounds displayed activities comparable to linezolid against resistant strains .

- In Vitro Toxicity Assessment : The safety profile of similar compounds was assessed using Hep-2 cellular assays, where certain derivatives exhibited no significant toxicity (CC50 > 100 µM) while maintaining antibacterial efficacy .

Comparative Analysis

When compared to other oxazolidines and oxazolidinones, (4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate stands out due to its specific chiral configuration and functional groups. Other derivatives have shown varying degrees of biological activity depending on their structural modifications.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| (4R,5R)-3-tert-Butyl... | Antibacterial | Unique chiral centers |

| Linezolid | Antibacterial | Approved for clinical use |

| Other oxazolidinones | Variable | Different substituents |

Q & A

Q. How is (4R,5R)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate synthesized, and what reaction conditions optimize its yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with chiral oxazolidine precursors. For example, asymmetric induction can be achieved using tert-butyl and methyl esters under controlled conditions. Key steps include:

- Stereoselective cyclization : Use of chiral auxiliaries or catalysts to enforce the (4R,5R) configuration .

- Esterification : Sequential protection of carboxyl groups using tert-butyl and methyl esters under anhydrous conditions, often with DCC (dicyclohexylcarbodiimide) as a coupling agent .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Optimize yields (typically 60-80%) by controlling temperature (0–25°C) and reaction time (12–24 hours) .

Q. What spectroscopic methods are recommended for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry. Key signals include tert-butyl protons (δ ~1.2 ppm) and methyl ester groups (δ ~3.6 ppm). NOESY can validate spatial arrangements of substituents .

- HPLC : Chiral stationary phases (e.g., Chiralpak® AD-H) to assess enantiomeric excess (>98% purity) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 327.17 g/mol) .

Q. What safety protocols are advised for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Keep in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent ester degradation .

Advanced Research Questions

Q. How can researchers design experiments to study the stereochemical influence of the tert-butyl and methyl groups on the compound’s reactivity?

Methodological Answer:

- Comparative Reactivity Studies : Synthesize analogs with varying substituents (e.g., isopropyl instead of tert-butyl) and compare reaction rates in nucleophilic acyl substitutions .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to analyze steric effects and transition states. Focus on the tert-butyl group’s role in hindering axial attack .

- X-ray Crystallography : Resolve crystal structures to correlate substituent spatial arrangements with reactivity trends .

Q. What strategies resolve contradictions in data regarding the compound’s stability under varying environmental conditions?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to humidity (50–90% RH), UV light, or elevated temperatures (40–60°C). Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed esters) .

- Statistical Design : Apply split-plot experimental designs to isolate variables (e.g., temperature vs. humidity effects) and quantify interactions .

- Environmental Fate Analysis : Use LC-MS/MS to track degradation pathways and assess persistence in simulated ecosystems (soil/water matrices) .

Q. How does the compound’s structural framework contribute to its application in asymmetric synthesis or drug discovery?

Methodological Answer:

- Chiral Auxiliary Utility : The rigid oxazolidine ring enforces stereocontrol in asymmetric aldol reactions or peptide couplings. The tert-butyl group enhances solubility in non-polar solvents .

- Biological Relevance : Structural analogs (e.g., marine-derived oxazolidines) show anti-inflammatory or antitrypanosomal activity. Use SAR (Structure-Activity Relationship) studies to modify substituents for target-specific potency .

- Scalability : Optimize synthetic routes (e.g., flow chemistry) to produce gram-scale quantities for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.